molecular formula C10H20O B104976 4-Methyl-5-nonanone CAS No. 35900-26-6

4-Methyl-5-nonanone

Cat. No. B104976
CAS RN: 35900-26-6
M. Wt: 156.26 g/mol
InChI Key: CGHJMKONNFWXHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furanone compounds is well-documented. For instance, the synthesis of various halogen-substituted furanones starting from 4-(hydroxymethyl)-2(5H)-furanone is described, demonstrating the versatility of furanone derivatives as starting materials for further chemical modifications . Additionally, the selective synthesis of 4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone using arylboronic acids or aryl(trialkyl)stannanes is reported, indicating the potential for creating a wide range of substituted furanones . These methods could potentially be adapted for the synthesis of 4-Methyl-5-nonanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structures of various cyclohexanone and furanone derivatives have been determined, providing insights into the conformational preferences and structural characteristics of these compounds . For example, the cyclohexanone ring is often found in an asymmetric chair conformation, and the presence of substituents can influence the overall shape and electronic distribution of the molecule. These findings can be extrapolated to predict the molecular structure of 4-Methyl-5-nonanone, which may also exhibit specific conformational properties based on its substituents.

Chemical Reactions Analysis

The reactivity of furanone derivatives is highlighted in several studies. The reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide produces a complex mixture of sulfur-containing compounds, indicating that furanones can undergo various chemical transformations under certain conditions . Additionally, the halolactonization and hydroxylation of 4-aryl-2,3-allenoic acids to form 4-halo-5-hydroxyfuran-2(5H)-ones suggest that halogenation and oxygenation are viable pathways for functionalizing furanone rings . These reactions could be relevant to the chemical behavior of 4-Methyl-5-nonanone in the presence of nucleophiles or oxidizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone provide information on its spectroscopic properties, which can be used to infer the properties of similar compounds . The mutagenic effects of various halogen-substituted furanones also shed light on the biological activity and potential toxicity of these compounds, which could be relevant for assessing the safety of 4-Methyl-5-nonanone .

Scientific Research Applications

Pheromone Chirality in Asian Palm Weevils

4-Methyl-5-nonanone plays a significant role in the pheromone communication of Asian palm weevils, as studied in Rhynchophorus ferrugineus and R. vulneratus. Research demonstrated the species-specificity of pheromone communication driven by the enantiospecificity of this compound. Field experiments indicated that certain stereoisomers of 4-methyl-5-nonanone, along with 4-methyl-5-nonanol, were attractive to these weevils, underscoring its importance in ecological and pest management studies (Perez et al., 1996).

Aggregation Pheromone in Rhynchophorus bilineatus

4-Methyl-5-nonanone was identified as a male-produced aggregation pheromone in the Asian palm weevil Rhynchophorus bilineatus. Coupled gas chromatographic-electroantennographic detection (GC-EAD) and GC-mass spectrometric analyses revealed that the (4S,5S)-4-methyl-5-nonanol isomer of this compound is EAD active and produced by the males. This finding has implications for managing populations of these pests in agricultural settings (Oehlschlager et al., 1995).

Synthesis of Pheromones for Palm Weevils

Research into the synthesis of 4S-ferrugineone and 4S,5S-ferrugineol, which are pheromones of palm weevils, involved starting from nonane-5-one and employing SAMP-/RAMP-hydrazone methodology. This chemical synthesis approach offers insights into the production of these pheromones for practical applications in pest control and ecological research (Saeidian et al., 2002).

Production from Levulinic Acid

A techno-economic analysis was conducted on the production of 5-nonanone (dibutyl ketone, DBK) from levulinic acid, a biobased platform chemical. The process aimed to generate an industrial solvent and a platform chemical for liquid hydrocarbon fuels. This study is significant for understanding the economic viability and environmental impact of producing 4-methyl-5-nonanone and related compounds from renewable resources (Patel et al., 2010).

Hydrodeoxygenation for Biomass-Derived Molecules

Research on the hydrodeoxygenation (HDO) of 5-nonanone to n-nonane using heterogeneous multifunctional metal-impregnated aluminosilicate catalysts in a continuous reactor system provides insights into the processing of biomass-derived molecules. This study is pivotal for understanding the transition of HDO reactions from batch reactors to continuous flow systems, which is relevant for the scalable production of compounds like 4-methyl-5-nonanone (Yang et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methyl-5-nonanol, indicates that it is harmful if swallowed and causes skin and eye irritation . It is classified as having specific target organ toxicity, with the respiratory system being a target organ .

properties

IUPAC Name

4-methylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJMKONNFWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885637
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nonanone

CAS RN

35900-26-6, 152203-43-5
Record name 4-Methyl-5-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35900-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152203-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonanone, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
AL Perez, RH Hallett, R Gries, G Gries… - Journal of chemical …, 1996 - Springer
… -5-nonanol, and 4-methyl-5-nonanone by two sympatric Asian … -5-nonanol and 4-methyl-5-nonanone and their slereoselectiveiy … Production and LAD activity of (S|-4-methyl-5-nonanone …
Number of citations: 0 link.springer.com
S Kannan, V Vivekananda, L Makam, SP Venkatesh - faunajournal.com
… pheromones 4-methyl-5-nonanol and 4-methyl-5-nonanone, in combination produced distinct … blend of 4-methyl-5-nonanol and 4-methyl5-nonanone at 7:1 blend ratio and was found to …
Number of citations: 0 www.faunajournal.com
S Kannan, V Vivekananda, L Makam… - Journal of …, 2022 - search.ebscohost.com
… Experiments were carried out using different blend ratios of aggregation pheromones, results revealed that 7:1 ratio of 4-methyl-5-nonanol and 4-methyl-5-nonanone is the optimum …
Number of citations: 0 search.ebscohost.com
AL PEREZI, RH HALLETT, R GRIES… - Journal of Chemical …, 1996 - researchgate.net
… and 4-methyl-5-nonanone … Production and EAD activity of (S)-4-methyl-5-nonanone exceeded that of its … vulneratus antenna responding to stereoisomers of 4-methyl-5-nonanone (2) …
Number of citations: 0 www.researchgate.net
P Vidyasagar, M Hagi, RA Abozuhairah… - Planter, Kuala …, 2000 - cabdirect.org
… of trapping the red palm weevil (Rhynchophorus ferrugineus) with aggregation pheromone, 4-methyl-5-nonanol (Ferrolure) and/or 4-methyl-5-nonanol plus 4-methyl-5-nonanone (9: 1)(…
Number of citations: 0 www.cabdirect.org
P Ramirez-Lucas, C Malosse, PH Ducrot… - Bioorganic & Medicinal …, 1996 - Elsevier
… produced by male West Indian Sugarcane Borer (WISB): 4-methyl-5-nonanol (1), 2-methyl-4-heptanol (2), 2-methyl-4-octanol (3), 5-nonanol (4) and 3-hydroxy-4-methyl-5nonanone (5). …
Number of citations: 0 www.sciencedirect.com
RH Hallett, G Gries, R Gries, JH Borden… - …, 1993 - researchgate.net
… vulneratus to coconut wood alone or in combination with 2 (4-methyl-5nonanol) or 2 and I (4-methyl-5-nonanone). Significantly more weevils were captured on day 5 than on days 2 or 7 …
Number of citations: 0 www.researchgate.net
P VIDYASAGAR, M HAGI, RA ABOZUHAIRAH - researchgate.net
… These researchers also reported that a blend of 4-methyl-5-nonanol and 4-methyl-5nonanone (9:1 ) was very effective in the trapping of R ferrugineus adults. A few field tests were …
Number of citations: 0 www.researchgate.net
R Junejo, S Memon, MU Shar, AA Memon… - Pakistan Journal of …, 2021 - academia.edu
… The 700 mg sachet of aggregation pheromone was chemically composed of 4-methyl-5-nonanol and 4-methyl-5-nonanone (90:10) obtained from (Chem Tica International. SA Costa …
Number of citations: 0 www.academia.edu
NE Gunawardena, UK Bandarage - 1995 - dl.nsf.gov.lk
… ferrugineus was reported to be a mixture of 4-methyl-5 nonanol (ferrugineol) and 4-methyl-5-nonanone (ferrugineone) whose natural ratio has not been detem~ined.~ Laboratory and …
Number of citations: 0 dl.nsf.gov.lk

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